

2,5-Dichloro- α -methylbenzyl Alcohol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	1-(2,5-Dichlorophenyl)ethanol
CAS No.:	1475-12-3
Cat. No.:	B072762

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 2,5-dichloro- α -methylbenzyl alcohol, a halogenated aromatic alcohol with significant applications in organic synthesis and pharmaceutical development. We will explore its chemical and physical properties, spectroscopic profile, synthesis, and key applications, offering a valuable resource for professionals in the field.

Chemical and Physical Properties

2,5-Dichloro- α -methylbenzyl alcohol, also known as 2,5-dichlorophenylmethylcarbinol, is a solid organic compound.^[1] The presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the benzylic carbon significantly influences its reactivity and physical characteristics.

Property	Value	Source
CAS Number	1475-12-3	[1][2]
Molecular Formula	C ₈ H ₈ Cl ₂ O	[1][3]
Molecular Weight	191.055 g/mol	[1][3]
EINECS Number	216-018-9	[2]

While specific data for the 2,5-dichloro isomer is limited, the properties of the related 2,4-dichloro- α -methylbenzyl alcohol provide a useful reference point. It is important to note that these values are for the 2,4-dichloro isomer and should be considered as estimations for the 2,5-dichloro isomer.

Property (of 2,4-Dichloro- α -methylbenzyl alcohol)	Value	Source
Density	1.290 g/cm ³	[4]
Boiling Point	125-126 °C	[4]
Flash Point	108 °C	[4]
Refractive Index (n _{20D})	1.5590-1.5610	[4]

Spectroscopic and Analytical Data

Spectroscopic methods are crucial for the identification and characterization of 2,5-dichloro- α -methylbenzyl alcohol.

Infrared (IR) Spectroscopy

The NIST Chemistry WebBook provides IR spectral data for 2,5-dichloro- α -methylbenzyl alcohol.[1] The spectrum is characterized by key absorption bands corresponding to its functional groups. Aromatic compounds typically show multiple weak bands in the 3100-3000 cm⁻¹ region due to C-H stretching vibrations.[5] The O-H stretching vibration of the alcohol group is expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration will likely be observed in the 1000-1300 cm⁻¹ range. The presence of

chlorine atoms on the benzene ring will also give rise to characteristic C-Cl stretching bands in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for 2,5-dichloro- α -methylbenzyl alcohol is not readily available in the initial search, general principles of NMR spectroscopy can be applied to predict the expected spectrum.

- ^1H NMR: The spectrum would likely show a singlet for the methyl protons, a quartet for the methine proton adjacent to the hydroxyl group, and a multiplet for the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the positions of the two chlorine atoms.
- ^{13}C NMR: The spectrum would show distinct signals for the methyl carbon, the methine carbon, and the aromatic carbons. The carbons attached to the chlorine atoms would exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

The NIST Chemistry WebBook indicates the availability of mass spectrum data (electron ionization) for this compound.^[3] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of a methyl group, a hydroxyl group, and chlorine atoms, which would aid in confirming the structure.

Synthesis and Reactivity

Synthesis

While specific, detailed synthesis procedures for 2,5-dichloro- α -methylbenzyl alcohol were not found in the initial search, a general approach can be inferred from similar syntheses. A common method for preparing substituted benzyl alcohols is the reduction of the corresponding ketone. For example, a clean preparation method for 2,4-dichloro- α -chloromethyl benzyl alcohol involves the reduction of 2,2',4'-trichloroacetophenone using aluminum isopropoxide as a catalyst and isopropyl alcohol as both a solvent and reactant.^[6] A similar approach, starting from 2,5-dichloroacetophenone, could likely be employed to synthesize 2,5-dichloro- α -methylbenzyl alcohol.

Another general method for the preparation of benzyl alcohols involves the hydrolysis of the corresponding benzyl acetate.[7]

Reactivity

The reactivity of 2,5-dichloro- α -methylbenzyl alcohol is primarily dictated by the hydroxyl group and the dichlorinated phenyl ring. The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation. The electron-withdrawing nature of the two chlorine atoms on the phenyl ring will influence the reactivity of the aromatic system, making it less susceptible to electrophilic substitution than unsubstituted benzene.

Applications in Research and Drug Development

Substituted benzyl alcohols are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[8] For instance, (R)-2,6-dichloro-3-fluoro- α -methylbenzyl alcohol serves as an intermediate in the development of drugs targeting neurological disorders and in the formulation of pesticides and herbicides.[8]

The unique substitution pattern of 2,5-dichloro- α -methylbenzyl alcohol makes it a potentially valuable building block in medicinal chemistry and materials science. The presence of the chlorine atoms can modulate the lipophilicity, metabolic stability, and binding interactions of a target molecule. Spectroscopic and imaging methods, such as NMR and fluorescence spectroscopy, are essential tools in drug discovery and development for characterizing such molecules and their interactions with biological systems.[9]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2,5-dichloro- α -methylbenzyl alcohol. Safety data sheets for similar compounds provide general guidance.

Hazard Identification

Based on data for related compounds, 2,5-dichloro- α -methylbenzyl alcohol may cause skin irritation, serious eye irritation, and respiratory irritation.[4][10] It may also be harmful if swallowed or inhaled.[11]

Personal Protective Equipment (PPE)

It is essential to wear appropriate personal protective equipment, including:

- Protective gloves[10]
- Protective clothing[10]
- Eye and face protection[10]

Handling and Storage

Use only in a well-ventilated area and avoid breathing dust, fumes, gas, mist, vapors, or spray. [10] Wash hands and any exposed skin thoroughly after handling.[10] Store in a well-ventilated place and keep the container tightly closed.[10]

First Aid Measures

- If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[10]
- If on skin: Wash with plenty of soap and water.[10]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
- If swallowed: Call a poison center or doctor if you feel unwell.

Experimental Protocols

While a specific, validated protocol for the synthesis of 2,5-dichloro- α -methylbenzyl alcohol is not provided in the search results, a general procedure can be outlined based on the synthesis of a similar compound.

Protocol: Synthesis of a Substituted Benzyl Alcohol via Ketone Reduction (Illustrative)

This protocol is a generalized adaptation and should be optimized for the specific synthesis of 2,5-dichloro- α -methylbenzyl alcohol.

Objective: To synthesize 2,5-dichloro- α -methylbenzyl alcohol from 2,5-dichloroacetophenone.

Materials:

- 2,5-dichloroacetophenone
- Aluminum isopropoxide
- Isopropyl alcohol (anhydrous)
- Hydrochloric acid (dilute)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloroacetophenone in an excess of anhydrous isopropyl alcohol.
- Add aluminum isopropoxide to the solution. The molar ratio of ketone to reducing agent should be optimized, but a common starting point is 1:1 to 1:1.5.
- Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

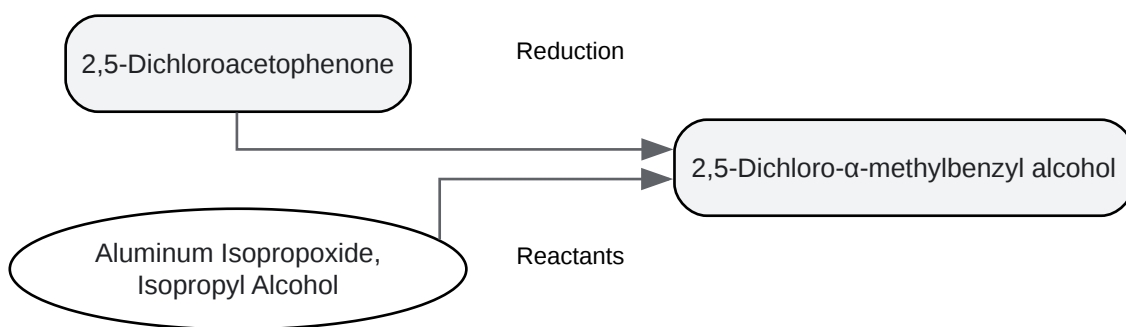
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully add dilute hydrochloric acid to quench the reaction and dissolve the aluminum salts.
- Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by a suitable method, such as recrystallization or column chromatography, to obtain pure 2,5-dichloro- α -methylbenzyl alcohol.

Causality behind Experimental Choices:

- Aluminum isopropoxide: A mild and selective reducing agent for ketones, often used in Meerwein-Ponndorf-Verley (MPV) reductions.
- Isopropyl alcohol: Serves as both the solvent and the hydride source for the reduction.
- Acidic workup: Neutralizes the aluminate species formed during the reaction, making the product extractable into an organic solvent.
- Aqueous washes: Remove unreacted reagents, byproducts, and residual acid.
- Drying and evaporation: Isolate the crude product from the solvent.
- Purification: Ensures the final product is of high purity for subsequent applications.

Visualization of Key Concepts

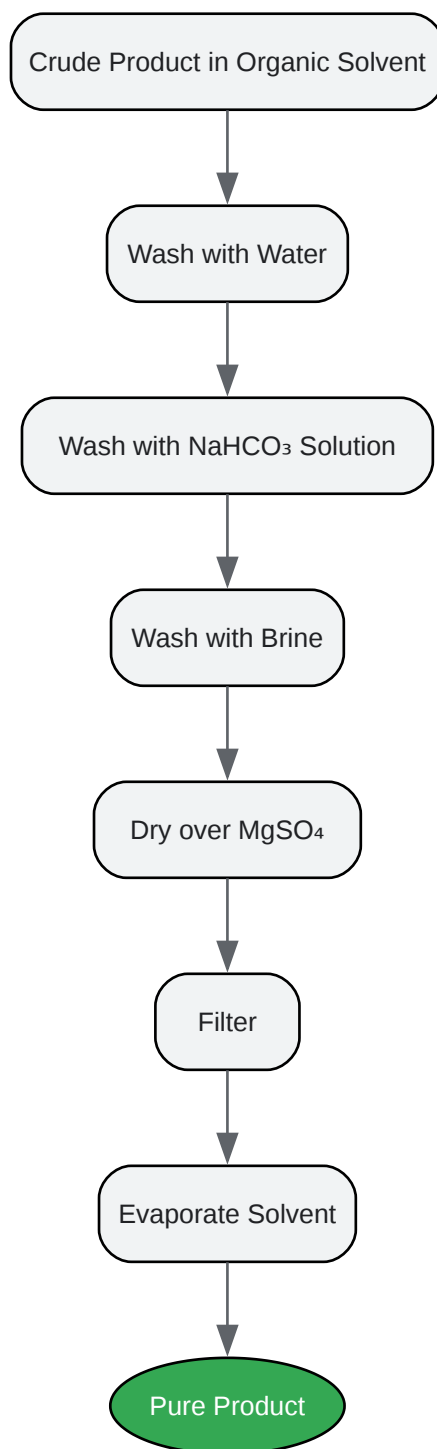
Logical Relationship: Synthesis Pathway



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Caption: Generalized synthetic route from a ketone to the target alcohol.

Experimental Workflow: Product Purification



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Caption: Standard workflow for the purification of an organic product after synthesis.

Conclusion

2,5-Dichloro- α -methylbenzyl alcohol is a valuable chemical intermediate with potential applications in various fields, particularly in the synthesis of pharmaceuticals and other specialty chemicals. This guide has provided a comprehensive overview of its known properties, likely synthetic routes, and safety considerations. Further research into its specific reactivity and applications is warranted to fully explore its potential.

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[Please note: The following list is a compilation of sources used for this guide. The URLs were valid at the time of generation.]

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